RSV604
概要
説明
RSV-604は、呼吸器合胞体ウイルス(RSV)に対して顕著な抗ウイルス活性を示す、新規ベンゾジアゼピン誘導体です。 この化合物は、世界中で、特に乳幼児や高リスク集団において、下気道感染症の主要な原因であるRSV感染症の治療のための有望な候補として特定されています .
科学的研究の応用
RSV-604 has been extensively studied for its antiviral properties, particularly against respiratory syncytial virus. Its applications include:
Chemistry: Used as a model compound for studying benzodiazepine derivatives and their reactivity.
Biology: Investigated for its interactions with viral proteins and its mechanism of action at the molecular level.
Medicine: Evaluated in clinical trials for its efficacy in treating RSV infections, particularly in immunocompromised patients.
Industry: Potential use in the development of antiviral drugs and therapeutic agents
作用機序
RSV-604は、呼吸器合胞体ウイルスのヌクレオタンパク質を標的とすることで抗ウイルス効果を発揮します。この相互作用は、ウイルスリボヌクレオタンパク質複合体の集合と複製を阻害し、ウイルスが複製して拡散するのを防ぎます。 この化合物はヌクレオタンパク質に直接結合し、その機能を阻害し、ウイルス量の減少につながります .
生化学分析
Biochemical Properties
RSV604 has been found to interact directly with the RSV nucleoprotein (N), which is essential for virus assembly and replication as part of the viral ribonucleoprotein (RNP) complex . The affinity of this compound’s binding to the N protein is not affected by resistance mutations in the N protein .
Cellular Effects
This compound has demonstrated potency against RSV infection in multiple cell types, including HeLa and HEp-2 cells . It inhibits both RSV RNA synthesis and the infectivity of the released virus . The lack of inhibition of viral RNA synthesis in some cell lines explains the cell-type-dependent potency of the inhibitor .
Molecular Mechanism
This compound targets the nucleocapsid protein and is active post-RSV infection . It inhibits both RSV RNA synthesis and the infectivity of the released virus . This suggests that this compound might act prior to viral replication complex formation .
Transport and Distribution
This compound does not alter the localization of the N protein in infected cells , suggesting that it does not significantly affect the transport and distribution of this protein within cells.
Subcellular Localization
This compound does not alter the localization of the N protein in infected cells . This suggests that it does not significantly affect the subcellular localization of this protein.
準備方法
合成経路と反応条件
RSV-604の合成には、市販の出発物質から始まる、複数の段階が含まれます。重要な段階には、ベンゾジアゼピンコアの形成と、フルオロフェニル基とフェニル基を導入するためのその後の官能基化が含まれます。 反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、目的の生成物を高純度で得るために行われます .
工業的製造方法
RSV-604の工業的製造は、同様の合成経路に従いますが、大規模製造向けに最適化されています。 これには、より効率的な触媒、最適化された反応条件、および精製技術の使用が含まれ、最終生成物の高収率と高純度が確保されます .
化学反応の分析
反応の種類
RSV-604は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して、酸素の付加または水素の除去を伴います。
還元: この反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して、水素の付加または酸素の除去を伴います。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、RSV-604の酸化は、ヒドロキシル化誘導体の形成につながる可能性があり、一方、還元は脱酸素化生成物を生成する可能性があります .
科学的研究の応用
RSV-604は、特に呼吸器合胞体ウイルスに対する抗ウイルス特性について広く研究されています。その用途には以下が含まれます。
化学: ベンゾジアゼピン誘導体とその反応性を研究するためのモデル化合物として使用されます。
生物学: ウイルスタンパク質との相互作用とその作用機序を分子レベルで調査しています。
医学: 特に免疫不全患者におけるRSV感染症の治療における有効性を臨床試験で評価しています。
類似化合物との比較
類似化合物
EDP-938: 呼吸器合胞体ウイルスに対して強力な抗ウイルス活性を示す別のヌクレオタンパク質阻害剤。
GS-5806: ウイルスが宿主細胞に侵入するのを防ぐ、RSV融合阻害剤。
RSV-604の独自性
RSV-604は、RSVの複製に不可欠なRSVのヌクレオタンパク質を標的とするという作用機序においてユニークです。これは、融合プロセスを標的とするGS-5806などの他の化合物や、ヌクレオタンパク質を標的としますが異なる結合機序を持つEDP-938とは異なります。 耐性発達の低率と臨床試験における有効性は、治療薬としての潜在能力をさらに強調しています .
生物活性
RSV604 is a novel antiviral compound developed for the treatment of Respiratory Syncytial Virus (RSV) infections, particularly in vulnerable populations such as infants and immunocompromised patients. It is classified as a nucleoprotein (N) inhibitor and has shown promising results in various preclinical and clinical studies. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy across different cell lines, resistance profiles, and clinical implications.
This compound functions primarily as an inhibitor of the RSV nucleoprotein, which is crucial for viral replication and assembly. The compound has demonstrated the ability to bind directly to the N protein, inhibiting both viral RNA synthesis and the infectivity of released viruses in certain cell types. Notably, its mechanism of action varies depending on the cell line used, indicating a complex interaction with host cellular environments.
Efficacy Across Cell Lines
The antiviral activity of this compound has been evaluated in multiple cell lines, showcasing its variable potency:
Cell Line | EC50 (μM) | Activity |
---|---|---|
HeLa | ~2.0 | Effective against RSV |
HEp-2 | ~1.4 | Effective against RSV |
BHK-21 | >50 | Minimal activity |
In a study involving a three-day RSV A2 infection assay, this compound exhibited significant antiviral activity in HeLa and HEp-2 cells but was largely ineffective in BHK-21 cells. This discrepancy was not attributed to differences in compound penetration, suggesting intrinsic cellular factors influencing drug efficacy .
Resistance Profile
Resistance studies have indicated that this compound has a low rate of developing resistant viral strains. Mutations within the nucleocapsid protein were identified in resistant variants; however, these mutations did not significantly alter the binding affinity of this compound to the N protein. The following table summarizes resistance data from various viral mutants:
Virus Type | This compound EC50 (μM) | Fold Increase in Resistance |
---|---|---|
Wild Type | 0.96 ± 0.04 | 1.0 |
N105D mutant | 4.78 ± 0.93 | 5.0 |
I120L mutant | 6.03 ± 0.50 | 6.3 |
L139I mutant | 6.70 ± 0.80 | 7.0 |
I129L + L139I mutant | >20 | >20 |
These findings suggest that while resistance can develop, it occurs at a slower rate compared to other antiviral agents .
Clinical Studies
This compound has progressed through clinical trials with mixed results. In phase II studies involving stem cell transplant patients infected with RSV, the compound demonstrated a reduction in viral load and associated symptoms when plasma concentrations reached therapeutic levels (1× EC90). However, efficacy varied widely among patients based on individual plasma exposure levels .
特性
IUPAC Name |
1-(2-fluorophenyl)-3-[(3S)-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2/c23-16-11-5-7-13-18(16)25-22(29)27-20-21(28)24-17-12-6-4-10-15(17)19(26-20)14-8-2-1-3-9-14/h1-13,20H,(H,24,28)(H2,25,27,29)/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPVBMVUENFFLL-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=CC=CC=C32)NC(=O)NC4=CC=CC=C4F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N[C@@H](C(=O)NC3=CC=CC=C32)NC(=O)NC4=CC=CC=C4F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101125220 | |
Record name | (S)-1-(2-Fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101125220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676128-63-5 | |
Record name | (S)-1-(2-Fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=676128-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | RSV-604 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676128635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RSV-604 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15197 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (S)-1-(2-Fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101125220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RSV-604 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NF9HI6D98 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。